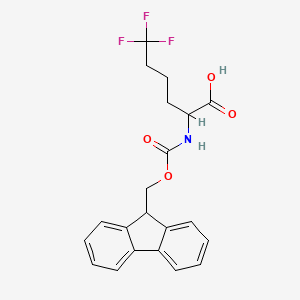

N-Fmoc-6,6,6-trifluoro-L-norleucine

Description

Overview of Non-Canonical Amino Acids in Peptide and Protein Science

Life is primarily built from a set of 20 canonical amino acids, which are directly encoded by an organism's genetic code to assemble proteins and peptides. nih.govkhanacademy.org However, a vast world exists beyond these 20 building blocks, populated by non-canonical amino acids (ncAAs), also referred to as unnatural amino acids. nih.govnih.gov These are amino acids that are not encoded by the universal genetic code, though some are found in nature as secondary metabolites in organisms like bacteria and fungi, or are formed through post-translational modifications. nih.govrsc.orgresearchgate.net

In peptide and protein science, ncAAs are intentionally incorporated into peptide chains to create "peptidomimetics"—molecules designed to mimic natural peptides but with enhanced properties. nih.gov Natural peptides, when used as therapeutic agents, often suffer from significant drawbacks, including poor stability against degradation by proteases, low oral bioavailability, and rapid clearance from the body. nih.govresearchgate.net The introduction of ncAAs is a key strategy to overcome these limitations. nih.gov

By modifying the side chains or the backbone of the amino acid structure, researchers can design peptides with improved pharmacological profiles. nih.gov For instance, incorporating ncAAs can block the action of proteases, increase lipophilicity for better membrane permeability, or constrain the peptide's conformation to improve receptor binding and activity. nih.govnih.gov The inspiration for using ncAAs in drug discovery often comes from nature itself, where non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides (RiPPs) frequently contain unique amino acid architectures responsible for their potent biological activities. nih.gov Thus, the expanding toolbox of ncAAs offers medicinal chemists the ability to construct designer peptides with superior drug-like properties. nih.gov

Rationale for the Academic Study of 6,6,6-Trifluoro-L-norleucine Derivatives

The academic interest in 6,6,6-trifluoro-L-norleucine and its derivatives, such as N-Fmoc-6,6,6-trifluoro-L-norleucine, stems from the convergence of two powerful strategies in drug design: the use of non-canonical amino acids and the strategic incorporation of fluorine. mdpi.com Derivatives of 6,6,6-trifluoro-norleucine have demonstrated a range of interesting biological properties, including antitumor, antimicrobial, and enzyme inhibitory activities. mdpi.com

The primary rationale for its study lies in its application in therapeutic peptide engineering and protein structural studies. mdpi.com As a fluorinated analogue of the natural amino acid leucine (B10760876), it can be used as a probe to study peptide-receptor interactions and protein folding. The trifluoromethyl group (-CF₃) at the terminus of the side chain significantly increases the hydrophobicity of the amino acid, which can influence how a peptide embeds within a cell membrane or interacts with a hydrophobic binding pocket on a target protein. mdpi.com

Data Tables

Table 1: Properties of 6,6,6-Trifluoro-L-norleucine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (S)-2-amino-6,6,6-trifluorohexanoic acid | achemblock.com |

| CAS Number | 120200-05-7 | achemblock.com |

| Molecular Formula | C₆H₁₀F₃NO₂ | achemblock.com |

| Molecular Weight | 185.15 g/mol | achemblock.com |

| Purity | 95% | achemblock.com |

Table 2: Properties of N-Fmoc-L-norleucine

| Property | Value | Source |

|---|---|---|

| Synonym | N-α-Fmoc-L-norleucine | sigmaaldrich.com |

| CAS Number | 77284-32-3 | sigmaaldrich.com |

| Molecular Formula | C₂₁H₂₃NO₄ | sigmaaldrich.com |

| Molecular Weight | 353.41 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to slight yellow to beige powder | sigmaaldrich.com |

| Melting Point | 135-145 °C | sigmaaldrich.com |

Properties

Molecular Formula |

C21H20F3NO4 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid |

InChI |

InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27) |

InChI Key |

RVXLFAQYYCBCAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Fmoc 6,6,6 Trifluoro L Norleucine

Asymmetric Synthesis Approaches

The cornerstone for producing enantiomerically pure N-Fmoc-6,6,6-trifluoro-L-norleucine lies in asymmetric synthesis, which establishes the crucial L-configuration at the α-carbon.

A highly effective and general approach for the asymmetric synthesis of α-amino acids is the alkylation of chiral nucleophilic glycine (B1666218) equivalents. mdpi.comresearchgate.net In this methodology, the glycine α-carbon is rendered nucleophilic and reacts with an electrophile to form the desired carbon-carbon bond for the side chain. For the synthesis of 6,6,6-trifluoro-L-norleucine, the key reaction is the alkylation of a chiral glycine derivative with a trifluoromethyl-containing alkyl halide, such as 1,1,1-trifluoro-4-iodobutane (B1333361) (CF₃(CH₂)₃I). mdpi.comresearchgate.net The stereochemical outcome of the alkylation is controlled by a chiral auxiliary attached to the glycine nitrogen. This method has proven to be a robust and practical route to the target amino acid. mdpi.com

A leading methodology for the asymmetric synthesis of custom amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. researchgate.netnih.gov These square-planar complexes serve as chiral glycine equivalents, where the Ni(II) center and a chiral ligand create a rigid environment that directs the stereoselective alkylation of the glycine α-carbon. researchgate.netcas.cn

The process typically involves a Schiff base formed between glycine and a chiral ligand, which then coordinates with Ni(II) ions. nih.gov A particularly successful chiral ligand for this purpose is (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB) and its derivatives. researchgate.netresearchgate.net The resulting Ni(II) complex is deprotonated at the glycine α-carbon with a base to form a nucleophilic enolate, which then undergoes diastereoselective alkylation. researchgate.net The reaction of the chiral Ni(II) complex of a glycine Schiff base with CF₃(CH₂)₃I yields the desired alkylated product with high diastereoselectivity. mdpi.comnih.gov After the alkylation step, the amino acid product is liberated from the complex by acidic hydrolysis, and the valuable chiral auxiliary can be recovered and reused. researchgate.netnih.gov This methodology has been successfully applied to the large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid, demonstrating its practicality. nih.govgeneseo.edu

Table 1: Key Steps in Chiral Ni(II) Complex Mediated Synthesis

| Step | Description | Key Reagents/Intermediates |

| 1. Complex Formation | A chiral ligand, glycine, and Ni(II) salt react to form the chiral glycine Schiff base Ni(II) complex. | Glycine, Chiral Ligand (e.g., (S)-BPB), Ni(NO₃)₂·6H₂O |

| 2. Alkylation | The complex is treated with a base to form an enolate, followed by reaction with an alkylating agent. | Base (e.g., KOH), CF₃(CH₂)₃I |

| 3. Disassembly | The desired amino acid is cleaved from the complex using acid. | Aqueous HCl |

| 4. Fmoc Protection | The free amino acid is protected with an Fmoc group. | Fmoc-OSu, Na₂CO₃ |

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective reaction that consumes one enantiomer faster than the other. princeton.edu In an ideal DKR, as the reactive enantiomer is consumed, the unreactive enantiomer continuously racemizes to replenish the reactive one, theoretically allowing for a 100% yield of the desired enantiopure product. wikipedia.org

For an efficient DKR, several conditions must be met: the kinetic resolution step must be irreversible with high enantioselectivity, and the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu While DKR is a potent strategy in asymmetric synthesis, including for primary amines and other amino acids, the predominant method reported for this compound synthesis relies on the diastereoselective alkylation of a pre-formed chiral complex rather than resolving a racemic mixture. mdpi.comnih.govnih.gov The high enantiomeric purity (~99% ee) is achieved directly through the influence of the chiral auxiliary in the Ni(II) complex, which effectively renders the reaction a diastereoselective synthesis rather than a resolution of enantiomers. mdpi.comresearchgate.net

Strategies for Introducing the Trifluoromethyl Moiety into Amino Acid Scaffolds

The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability and pharmacokinetic properties of bioactive molecules. mdpi.com Several strategies exist for incorporating this moiety into amino acid structures. nih.gov

One common approach is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov Another strategy involves the Strecker reaction with CF₃ ketimines to produce α-trifluoromethyl amino acids. nih.gov The Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF₃) is also a widely used nucleophilic trifluoromethylating agent for various substrates. wordpress.com

However, for the specific synthesis of this compound, the most direct and reported strategy involves the use of a building block that already contains the trifluoromethyl group. mdpi.comresearchgate.netnih.gov The synthesis employs 1,1,1-trifluoro-4-iodobutane as the alkylating agent. mdpi.comnih.gov This electrophile is reacted with the nucleophilic chiral glycine equivalent, directly installing the complete trifluoromethylbutyl side chain in a single, highly diastereoselective step. researchgate.net This approach avoids the need to handle potentially harsh or substrate-specific trifluoromethylating reagents directly on a complex amino acid precursor.

Protecting Group Strategies in this compound Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like this compound to ensure that specific functional groups react in a controlled manner. numberanalytics.comyoutube.com

The primary protecting group for the α-amino group in the final product is the fluorenylmethyloxycarbonyl (Fmoc) group, as indicated by its name. wikipedia.org The Fmoc group is base-labile, typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov This orthogonality makes it highly compatible with acid-labile side-chain protecting groups often used in peptide synthesis. numberanalytics.com In the synthesis of the title compound, the Fmoc group is typically introduced in the final step after the amino acid has been liberated from the chiral nickel complex. mdpi.com The common reagent for this transformation is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). mdpi.comwikipedia.org

During the key alkylation step, the chiral Ni(II) complex itself acts as a protecting group for the amino acid. researchgate.net It protects both the amino and carboxyl groups of the glycine, allowing for selective deprotonation and alkylation at the α-carbon. nih.gov Furthermore, the bulky, chiral ligand of the complex not only directs the stereochemistry but also sterically shields the reactive center. researchgate.netnih.gov

Scalability and Enantioselective Synthesis Protocols

A significant advantage of the chiral Ni(II) complex-mediated synthesis of this compound is its proven scalability. nih.gov The protocol has been successfully scaled up to produce over 100 grams of the target amino acid with high yield and enantiomeric purity. nih.govgeneseo.edu

Key to the successful scale-up was the optimization of reaction conditions to minimize side reactions. A major issue encountered was the oxidative decomposition of the Ni(II) complexes under the strongly basic conditions required for alkylation. This was effectively suppressed by using commercial deoxygenated DMF as the solvent and maintaining an inert argon atmosphere. nih.gov The optimized conditions for the large-scale alkylation reaction were found to be the use of slight excesses of 1,1,1-trifluoro-4-iodobutane and a methanolic solution of potassium hydroxide (B78521) at low temperatures (0–5 °C). nih.gov

The enantioselectivity of the protocol is excellent, consistently producing the desired (S)-enantiomer with an enantiomeric excess (ee) of approximately 99%. mdpi.comresearchgate.net The final product can be purified to high chemical and enantiomeric purity by crystallization from solvents like toluene. nih.gov The ability to recycle and reuse the chiral auxiliary further enhances the cost-effectiveness and practicality of this methodology for large-scale production. researchgate.netnih.gov

Table 2: Performance of the Scaled-Up Synthesis Protocol

| Parameter | Value/Observation | Reference |

| Scale | >100 g | nih.gov, geneseo.edu |

| Total Yield | 82.4% (3 steps) | mdpi.com, researchgate.net |

| Enantiomeric Purity | ~99% ee | mdpi.com, researchgate.net |

| Key Optimization | Use of deoxygenated DMF to prevent oxidative decomposition | nih.gov |

| Purification | Crystallization from toluene | nih.gov |

| Chiral Auxiliary Recovery | >90% | nih.gov |

Incorporation Strategies for 6,6,6 Trifluoro L Norleucine into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. rsc.orgnih.gov The use of N-Fmoc-6,6,6-trifluoro-L-norleucine as a building block in SPPS is a direct and versatile method for creating peptides containing this unnatural amino acid. mdpi.comresearchgate.net

Compatibility with Fmoc Chemistry

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in SPPS due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain. youtube.comnih.gov this compound is fully compatible with standard Fmoc-based SPPS protocols. chemimpex.com The Fmoc group protects the α-amino group of the trifluoronorleucine, preventing unwanted side reactions during the coupling of subsequent amino acids. youtube.com The synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine has been efficiently achieved, making this building block accessible for routine use in peptide synthesizers. mdpi.comresearchgate.net

The general cycle of Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid using a base, typically piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). youtube.com

Activation and Coupling: The incoming N-Fmoc-protected amino acid (in this case, this compound) is activated using a coupling reagent, such as HBTU, and then coupled to the deprotected N-terminus of the growing peptide chain. youtube.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. youtube.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support and deprotected using a strong acid, such as trifluoroacetic acid (TFA). youtube.com

Site-Specific Integration Techniques

A key advantage of SPPS is the ability to incorporate amino acids, including unnatural ones like 6,6,6-trifluoro-L-norleucine, at any specific position in the peptide sequence. nih.gov This is achieved by simply introducing the N-Fmoc-protected trifluoronorleucine at the desired cycle of the synthesis. This precise control allows for the systematic study of structure-activity relationships by substituting native amino acids with their fluorinated counterparts at defined locations.

The successful synthesis of peptides containing backbone-fluorinated amino acids using Fmoc-strategy SPPS has been demonstrated, paving the way for the routine incorporation of side-chain fluorinated analogs like 6,6,6-trifluoro-L-norleucine. rsc.org

Biosynthetic and Genetic Code Reprogramming for Unnatural Amino Acid Integration

While chemical synthesis is ideal for peptides, the production of larger proteins containing unnatural amino acids relies on harnessing and re-engineering the cell's translational machinery. nih.govmdpi.com This involves expanding the genetic code to direct the incorporation of the desired unnatural amino acid in response to a specific codon. nih.govharvard.edu

Development of Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs

The cornerstone of genetic code expansion is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govmelnikovlab.com This pair must function independently of the host cell's endogenous aaRSs and tRNAs, ensuring that the unnatural amino acid is exclusively charged onto the orthogonal tRNA and not onto any of the host's tRNAs, and that the orthogonal aaRS does not charge any of the canonical amino acids onto its tRNA. melnikovlab.com

The process involves:

Identifying a suitable aaRS/tRNA pair from a different organism that does not cross-react with the host's translational machinery. melnikovlab.com The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from methanogenic archaea is a commonly used orthogonal system in both bacteria and eukaryotic cells. melnikovlab.comresearchgate.net

Evolving the synthetase: The active site of the orthogonal aaRS is mutated to recognize and activate the desired unnatural amino acid, in this case, 6,6,6-trifluoro-L-norleucine, instead of its natural substrate. melnikovlab.com

Suppressor tRNA: The anticodon of the orthogonal tRNA is mutated to recognize a nonsense codon (e.g., the amber stop codon, UAG) or a rare sense codon. nih.gov

When this engineered orthogonal pair is introduced into a host organism along with the unnatural amino acid in the growth medium, the unnatural amino acid will be incorporated into the protein at the position encoded by the corresponding codon.

Cell-Based Protein Expression Systems for Fluorinated Amino Acids

Both prokaryotic and eukaryotic cell-based systems have been successfully engineered to produce proteins containing fluorinated amino acids. nih.govnih.gov Escherichia coli is a common host for recombinant protein expression due to its rapid growth and well-understood genetics. nih.gov Methionine auxotrophic strains of E. coli have been used to incorporate norleucine, an analog of methionine, into proteins by exploiting the promiscuity of the methionyl-tRNA synthetase. nih.govresearchgate.netcaltech.edufrontiersin.org A similar strategy could be explored for 6,6,6-trifluoro-L-norleucine, which is a derivative of norleucine. achemblock.com

More sophisticated methods using orthogonal pairs have enabled the site-specific incorporation of various fluorinated amino acids in both E. coli and mammalian cells, such as Human Embryonic Kidney (HEK) 293T cells. nih.govresearchgate.net These systems allow for the production of milligram quantities of fluorinated proteins, which can then be used for structural and functional studies. nih.gov

Table 1: Comparison of Expression Systems for Fluorinated Protein Production

| Feature | Prokaryotic Systems (e.g., E. coli) | Eukaryotic Systems (e.g., HEK293 Cells) |

|---|---|---|

| Complexity | Simpler genetics and faster growth. nih.gov | More complex, but allows for post-translational modifications similar to native human proteins. nih.gov |

| Protein Folding | May require refolding for complex proteins. | Generally better for folding of complex mammalian proteins. nih.gov |

| Yield | Often higher yields. | Can be lower, but scalable in suspension cultures. nih.gov |

| Post-Translational Modifications | Lacks many eukaryotic modifications. | Capable of complex PTMs. thermofisher.com |

| Cost | Generally lower cost. | Higher cost of media and reagents. nih.gov |

Post-Translational Modification Strategies for Trifluoromethylation in Biomolecules

An alternative to incorporating a pre-synthesized fluorinated amino acid is to introduce the trifluoromethyl group onto a protein after it has been synthesized. This approach, known as post-translational modification (PTM), offers a way to modify native proteins directly. thermofisher.comnews-medical.net

Recent advances have focused on developing methods for the direct trifluoromethylation of amino acid residues within proteins. nih.gov Radical-based approaches have shown promise, using reagents that can generate trifluoromethyl radicals under biocompatible conditions. nih.govchemrxiv.org These radicals can then react with specific amino acid side chains.

For instance, methods have been developed for the selective radical trifluoromethylation of tryptophan residues in proteins. nih.gov This is achieved using a mild chemical method that can be performed in aqueous solutions and at ambient temperatures. nih.gov While this technique is residue-specific rather than site-specific, it provides a rapid way to introduce multiple trifluoromethyl groups into a protein. nih.gov

Photocatalytic methods are also emerging as a powerful tool for post-translational trifluoromethylation. wechemglobal.com These methods use light to trigger the formation of trifluoromethyl radicals from a precursor, allowing for temporal and spatial control over the modification reaction. nih.govchemrxiv.org

Conformational and Structural Investigations of Peptides and Proteins Containing 6,6,6 Trifluoro L Norleucine

Influence on Peptide Secondary Structure Elements

The introduction of 6,6,6-trifluoro-L-norleucine can significantly alter the local conformational preferences of a peptide backbone, thereby influencing the formation and stability of secondary structure elements like helices and turns.

Helical Propensity Modulation

The trifluoromethyl group at the terminus of the norleucine side chain exerts a strong influence on the propensity of the peptide to adopt a helical conformation. While some amino acids are known to be strong helix formers, the effect of Tfn is more nuanced and context-dependent. The high hydrophobicity of the trifluoromethyl group can drive the burial of this side chain within the core of a helical structure, thus stabilizing the helix. However, the bulky nature of the CF3 group can also introduce steric hindrance that may disrupt helical packing in certain sequence contexts.

Beta-Turn and Beta-Hairpin Induction

The incorporation of 6,6,6-trifluoro-L-norleucine can also promote the formation of β-turns and β-hairpins. ethz.ch These secondary structure motifs are crucial for the folding and function of many proteins and peptides. The conformational preferences of the Tfn residue, driven by the steric demands of the trifluoromethyl group, can favor the specific dihedral angles required to initiate a chain reversal.

In some peptide sequences, the presence of Tfn has been observed to induce a well-defined β-turn structure where it might not otherwise exist. ethz.ch This is often attributed to the gauche effect between the fluorine atoms and the peptide backbone, which can restrict the conformational freedom of the side chain and favor a folded conformation. The stabilization of β-hairpins can also be enhanced by long-range interactions between the Tfn side chain and other residues in the peptide sequence.

Effects on Main Chain Dihedral Angles (φ and ψ)

The bulky and electron-withdrawing trifluoromethyl group can lead to unfavorable steric interactions in certain regions of the Ramachandran plot, effectively depopulating them. nih.gov Conversely, specific conformations might be stabilized due to favorable electrostatic interactions or the hydrophobic effect. Computational studies and experimental data from high-resolution structures have shown that Tfn residues often adopt dihedral angles that are on the edge of or even outside the typically allowed regions for non-fluorinated aliphatic amino acids. This conformational restriction can be a powerful tool for designing peptides with specific, predetermined folds.

| Parameter | Typical Effect of 6,6,6-Trifluoro-L-norleucine |

| Helical Propensity | Context-dependent; can stabilize or destabilize helices based on position and surrounding residues. |

| β-Turn/β-Hairpin Formation | Can induce and stabilize turn structures due to steric and electronic effects. ethz.ch |

| Main Chain Dihedral Angles (φ, ψ) | Restricts conformational space, favoring specific regions of the Ramachandran plot. nih.gov |

Impact on Protein Tertiary and Quaternary Structure

The incorporation of Tfn can enhance protein stability through the hydrophobic effect. The highly hydrophobic CF3 group tends to be buried within the protein core, away from the aqueous solvent, which can be a significant driving force for protein folding and stabilization. This effect has been harnessed to engineer more robust proteins with increased melting temperatures and resistance to chemical denaturation.

Structural Analysis Techniques for Fluorinated Peptides and Proteins

The elucidation of the precise structural effects of 6,6,6-trifluoro-L-norleucine incorporation relies on a variety of high-resolution analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and proteins in solution, which closely mimics their native environment. nmims.eduuq.edu.au For fluorinated biomolecules, 19F NMR provides a sensitive and specific probe to study the local environment of the fluorine atoms.

Two-dimensional and multi-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are employed to assign the proton resonances of the peptide backbone and side chains. nmims.edu These assignments, in conjunction with the 19F NMR data, allow for a detailed structural analysis. For larger proteins, isotope labeling (e.g., 13C, 15N) is often necessary to resolve spectral overlap and facilitate resonance assignment. nmims.edu The combination of 1H, 13C, 15N, and 19F NMR data provides a comprehensive set of constraints for calculating high-resolution solution structures of Tfn-containing peptides and proteins. wiley.com

| NMR Technique | Information Gained |

| 1D 19F NMR | Provides information on the local electronic environment of the trifluoromethyl group. |

| 2D 19F-1H NOESY/HOESY | Reveals through-space proximity between fluorine and proton nuclei, providing distance restraints. |

| 2D 1H-1H COSY/TOCSY | Establishes through-bond connectivity of protons for resonance assignment. |

| 2D 1H-1H NOESY | Provides inter-proton distance restraints for structure calculation. |

| Multidimensional Heteronuclear NMR (e.g., HSQC, HNCA) | Facilitates resonance assignment in larger, isotopically labeled proteins. nmims.edu |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgsandiego.edu This method relies on the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides and proteins. sandiego.edu The resulting CD spectrum provides valuable information about the conformational properties of the polypeptide chain, including the presence of α-helices, β-sheets, and random coil structures. americanpeptidesociety.org

The incorporation of fluorinated amino acids like 6,6,6-trifluoro-L-norleucine can influence the conformational preferences of peptides. The introduction of the trifluoromethyl group can alter the local electronic and steric environment within the peptide backbone, potentially leading to changes in the secondary structure.

CD spectroscopy is particularly well-suited for monitoring these conformational changes. americanpeptidesociety.org For instance, the induction of helical or sheet structures in a previously disordered peptide upon incorporation of 6,6,6-trifluoro-L-norleucine can be readily detected by characteristic changes in the CD spectrum. α-helices typically exhibit negative bands around 222 and 208 nm and a positive band around 192 nm, while β-sheets show a negative band near 218 nm and a positive band around 195 nm. americanpeptidesociety.org Random coil peptides lack these distinct features and show a strong negative band below 200 nm.

Studies utilizing CD spectroscopy can provide insights into how the trifluoromethyl group of 6,6,6-trifluoro-L-norleucine contributes to the stabilization or destabilization of specific secondary structures. nih.gov By comparing the CD spectra of peptides with and without the fluorinated residue, researchers can quantify the extent of conformational change and elucidate the role of fluorine in directing peptide folding. nih.gov Furthermore, difference CD spectroscopy can be employed to characterize subtle structural changes in response to environmental perturbations, such as temperature or the addition of binding partners. nih.gov

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) | Ellipticity |

| α-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~192 | Positive | |

| β-Sheet | ~218 | Negative |

| ~195 | Positive | |

| Random Coil | <200 | Strong Negative |

X-ray Crystallography for High-Resolution Structures

The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is recorded. nih.gov This diffraction pattern contains information about the arrangement of atoms within the crystal. nih.gov By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. nih.gov This map is then interpreted to build an atomic model of the peptide. nih.gov

For peptides incorporating 6,6,6-trifluoro-L-norleucine, X-ray crystallography can reveal the precise orientation of the trifluoromethyl group and its interactions with neighboring residues. This high-resolution structural information is crucial for understanding how the fluorinated side chain influences the peptide's conformation and packing in the crystalline state. For example, crystallographic studies can show whether the trifluoromethyl group participates in specific non-covalent interactions, such as hydrogen bonds or halogen bonds, which can contribute to the stability of the observed conformation.

The data obtained from X-ray crystallography are often deposited in public databases like the Protein Data Bank (PDB), making these detailed structures accessible to the wider scientific community. nih.govbondxray.org These structures serve as valuable benchmarks for computational modeling and can provide a structural basis for understanding the biological activity of peptides containing 6,6,6-trifluoro-L-norleucine.

Table 2: Key Stages in Peptide X-ray Crystallography

| Stage | Description |

| Crystallization | Growing well-ordered single crystals of the peptide from a solution. nih.gov |

| Data Collection | Exposing the crystal to an X-ray beam and recording the diffraction pattern. nih.gov |

| Structure Solution | Determining the initial phases of the diffraction data to generate an electron density map. |

| Model Building | Fitting the peptide's atomic coordinates into the electron density map. nih.gov |

| Refinement | Optimizing the atomic model to best fit the experimental diffraction data. nih.gov |

Influence of 6,6,6 Trifluoro L Norleucine on Peptide and Protein Stability and Dynamics

Enhancements in Proteolytic Stability

The susceptibility of peptides to enzymatic degradation is a major obstacle in their development as therapeutic agents. nih.govnih.gov The introduction of sterically demanding or electronically modified non-canonical amino acids, such as those with trifluoromethyl groups, can significantly enhance resistance to proteolysis.

Research into model peptides containing α-trifluoromethyl-substituted amino acids has demonstrated their profound effect on proteolytic stability. nih.gov When these modified amino acids are positioned at the P1 position relative to the cleavage site of the serine protease α-chymotrypsin, the resulting peptides exhibit absolute stability against enzymatic digestion. nih.gov Even when the substitution is at the P2 or P'2 positions, a considerable increase in proteolytic stability is observed compared to the non-fluorinated parent peptide. nih.gov The inclusion of even a single D-amino acid has also been reported to greatly enhance proteolytic resistance, a strategy that can be combined with fluorination for further stability improvements. nih.gov

The enhanced stability is attributed to a combination of steric and electronic effects. The bulky trifluoromethyl group can sterically hinder the approach of the protease and its binding to the peptide substrate. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the adjacent peptide bond, making it less susceptible to hydrolysis. The absolute configuration of the α-trifluoromethyl-substituted amino acid also plays a crucial role, with different diastereomers exhibiting varying degrees of protection due to specific interactions with the enzyme's active site. nih.gov

| Position of α-Tfm-Amino Acid | Observed Proteolytic Stability vs. α-Chymotrypsin | Reference |

| P1 | Absolute stability (no cleavage) | nih.gov |

| P2 | Considerable increase in stability | nih.gov |

| P'2 | Considerable increase in stability | nih.gov |

Modulation of Thermal Denaturation Resistance

The thermal stability of a protein is a measure of its ability to resist unfolding upon an increase in temperature. The incorporation of fluorinated amino acids into the hydrophobic core of proteins has been consistently shown to enhance thermal stability. rsc.orgnih.gov

For example, substituting leucine (B10760876) residues with 5,5,5-trifluoroleucine at the d-positions of the leucine zipper peptide GCN4-p1d leads to a significant increase in the thermal stability of the resulting coiled-coil structure. nih.gov The midpoint thermal unfolding temperature (Tm) of the fluorinated peptide was elevated by 13°C compared to its non-fluorinated counterpart at a 30 µM concentration. nih.gov Similarly, the creation of "fluorous core" proteins, where the hydrophobic core is packed with hexafluoroleucine residues, results in markedly greater structural stability. nih.gov This enhancement is attributed to the increased hydrophobicity and buried surface area that accompanies fluorination. nih.gov While some proteins may aggregate upon thermal denaturation, these aggregates are often still susceptible to digestion by enzymes like trypsin, allowing for protein identification. nih.gov

| Protein/Peptide System | Fluorinated Amino Acid | Change in Thermal Stability | Reference |

| GCN4-p1d peptide | 5,5,5-Trifluoroleucine | Tm increased by 13°C | nih.gov |

| α4 Protein | Hexafluoroleucine | Significantly enhanced stability | nih.gov |

Effects on Chemical Denaturation Resistance

Chemical denaturants like urea (B33335) and guanidinium (B1211019) chloride disrupt the non-covalent interactions that stabilize a protein's native structure. nih.gov Fluorination of the hydrophobic core can also increase a protein's resistance to chemical denaturation. nih.gov

In studies on coiled-coil proteins, the incorporation of fluorinated amino acids resulted in enhanced stability against chemical denaturation. nih.gov For instance, a coiled-coil protein (α4H) with a core of leucine residues had a free energy of folding (ΔG°fold) of -18.0 kcal/mol. When half of these leucines were replaced with hexafluoroleucine (in protein α4F3a), the stability dramatically increased, with a ΔG°fold of -27.6 kcal/mol. nih.gov This increased stability is largely explained by the greater hydrophobicity and the increased buried surface area of the fluorinated side chains within the protein core. nih.gov Similarly, the GCN4-p1d peptide with 5,5,5-trifluoroleucine showed a free energy of folding that was 0.5-1.2 kcal/mol greater than the non-fluorinated version, indicating higher resistance to chaotropic denaturants. nih.gov

| Protein System | Fluorinated Amino Acid | ΔG°fold (kcal/mol) | Non-fluorinated Control ΔG°fold (kcal/mol) | Reference |

| α4F3a | Hexafluoroleucine | -27.6 ± 0.1 | -18.0 ± 0.2 | nih.gov |

| GCN4-p1d | 5,5,5-Trifluoroleucine | 0.5-1.2 kcal/mol more stable | - | nih.gov |

Dynamics of Fluorinated Side Chains within Protein Environments

The introduction of fluorinated side chains into a protein environment influences the dynamics not only of the protein itself but also of the surrounding solvent molecules. pnas.org Ultrafast fluorescence spectroscopy studies have revealed that fluorinated side chains exert an electrostatic drag on neighboring water molecules, which slows down the water's motion at the protein surface. pnas.org

This effect is attributed to the "polar hydrophobicity" of fluorinated compounds. The high electronegativity of fluorine creates a strong dipole in the C-F bond. pnas.org This localized dipole can engage in electrostatic interactions with the polar water molecules, altering the hydration dynamics. These altered water-protein interactions can, in turn, affect various protein functions that are mediated by water, such as folding, dynamic motions, and interactions with other biomolecules. pnas.org Molecular dynamics simulations have also been employed to study the effect of fluorination on protein-protein interactions, revealing complex changes in the water networks within binding pockets. fu-berlin.de

Role in Modulating Peptide Backbone and Side Chain Flexibility

The conformational flexibility of a peptide's backbone and side chains is crucial for its biological activity, including binding to receptors. The incorporation of fluorinated amino acids like 6,6,6-trifluoro-L-norleucine can modulate this flexibility.

Mechanistic Insights into Molecular Interactions Mediated by 6,6,6 Trifluoro L Norleucine

Fluorine-Specific Interactions within Protein Binding Pockets

The trifluoromethyl group of 6,6,6-trifluoro-L-norleucine engages in unique, fluorine-specific interactions within the confines of a protein binding pocket. Unlike a simple hydrophobic methyl or alkyl group, the CF₃ group possesses a distinct electronic character. The high electronegativity of the fluorine atoms creates a strong dipole moment along each C-F bond, resulting in a carbon atom that is electron-poor and fluorine atoms that are electron-rich. This electronic distribution allows the CF₃ group to participate in favorable multipolar interactions, particularly with backbone carbonyl groups in the binding pocket. nih.gov

These fluorine-backbone interactions can be a significant contributor to the binding affinity of a ligand. nih.gov Structural studies on inhibitors containing trifluoromethyl groups have revealed that these groups can position themselves to form short-distance, stabilizing contacts with the protein backbone. For instance, the introduction of a CF₃ group at a site with favorable geometry for interacting with backbone carbonyls has been shown to improve inhibitor activity by 5- to 10-fold. nih.gov These orthogonal multipolar interactions are distinct from classical hydrogen bonds or simple van der Waals contacts, providing an additional tool for optimizing ligand binding. Given that secondary structure elements like alpha-helices and beta-sheets are frequently exposed at protein-protein interfaces, the strategic placement of a TFN residue can be used to engineer novel interactions and enhance binding affinity.

Modulation of Hydrogen Bonding Networks and Abilities

The capacity of covalently bound fluorine to act as a hydrogen bond acceptor is a topic of considerable debate, but it is generally considered to be very weak. reddit.com The high electronegativity of fluorine causes it to hold its lone pairs of electrons very tightly, making it a poor electron donor for a typical hydrogen bond. reddit.comnih.gov Consequently, the CF₃ group of the TFN side chain is not expected to form strong, conventional hydrogen bonds with donor groups in a protein.

However, this weak hydrogen-bonding ability is precisely what allows TFN to modulate existing hydrogen bond networks. By replacing a canonical amino acid that might participate in a critical hydrogen bond, TFN can disrupt or alter the local interaction network. This can be a useful tool for probing the importance of specific hydrogen bonds to protein structure or function.

While C-F bonds are poor acceptors for strong hydrogen bond donors, weak C-H···F-C hydrogen bonds are possible and have been observed. rsc.org These interactions are primarily driven by dispersion forces rather than electrostatics but can contribute to local conformational stability. rsc.org In some contexts, particularly in nonpolar environments shielded from water, these weak interactions or favorable multipolar interactions with backbone amides can influence peptide conformation. The formation of weak hydrogen bonds involving fluorine has been detected using sensitive NMR techniques, particularly in environments devoid of stronger hydrogen bond acceptors. chemistryviews.org

Impact on Hydrophobic and Lipophilic Interactions

The substitution of hydrogen atoms with fluorine atoms has a profound, though complex, effect on the hydrophobicity of a molecule. The trifluoromethyl group is significantly larger and more polarizable than a methyl group, which generally increases its hydrophobicity. This property, often termed "fluorousphobicity," can be leveraged to enhance hydrophobic packing within a protein core or at a protein-protein interface.

| Compound Pair | Reference Compound | LogP (CH₃) | Trifluoromethyl Analogue | LogP (CF₃) | Change in LogP (ΔLogP) | Reference |

|---|---|---|---|---|---|---|

| Toluene / Benzotrifluoride | Toluene | 2.73 | Benzotrifluoride | 3.14 | +0.41 | researchgate.net |

| N-acetyl-α-methylproline methyl ester / N-acetyl-α-trifluoromethylproline methyl ester | Me-Pro Analogue | 0.67 | CF₃-Pro Analogue | 1.18 | +0.51 | researchgate.net |

This table illustrates the general principle that replacing a CH₃ group with a CF₃ group tends to increase lipophilicity, although the magnitude of this effect varies with molecular context. Specific data for norleucine vs. TFN is not available.

The hydration of the TFN side chain is governed by the unique properties of the terminal CF₃ group. The solvation of fluorocarbons in water is energetically distinct from that of hydrocarbons. While the CF₃ group is hydrophobic, it does not structure water molecules in the same way a methyl group does. The hydration shell around a CF₃ group is thought to be less ordered. Molecular dynamics simulations are a key tool for investigating these properties, though specific studies on the TFN side chain are limited. nih.gov The free energy of hydration for a CF₃ group is generally less favorable (more positive) than for a CH₃ group, reflecting its greater hydrophobicity. This energetic penalty for solvation is a primary driver for the burial of TFN side chains within protein interiors or at interaction interfaces.

Role in Enzyme-Substrate and Protein-Ligand Binding Mechanisms

The substitution of a canonical amino acid with TFN can be a powerful method for probing and modulating enzyme-substrate and protein-ligand interactions. nih.govnih.gov TFN can serve as an isosteric replacement for leucine (B10760876) or a thioether-lacking analogue of methionine. Introducing the CF₃ group can alter binding through several mechanisms:

Enhanced Hydrophobic/Fluorous Interactions: The larger and more hydrophobic CF₃ group can improve packing in a nonpolar binding pocket, increasing binding affinity through the hydrophobic effect.

Disruption of Key Interactions: If TFN replaces a residue that makes a critical hydrogen bond or salt bridge, its incorporation will lead to a loss of binding affinity, thereby highlighting the importance of the original interaction.

Introduction of Favorable Multipolar Interactions: As described in section 6.1, the CF₃ group can engage in favorable orthogonal interactions with backbone amides or other polar groups, creating new anchor points for the ligand. nih.gov

Conformational Effects: The steric bulk and electronic properties of the CF₃ group can influence the conformational preferences of the peptide or ligand, potentially pre-organizing it for a better fit within the binding site, a concept central to the induced-fit and conformational selection models of binding. researchgate.net

For example, in drug design, trifluoromethyl groups are often added to small molecule inhibitors to enhance their binding affinity and metabolic stability. The insecticide Fipronil and the cancer drug Sorafenib both contain CF₃ groups that are critical for their binding to their respective protein targets. wikipedia.orgwikipedia.org While these are not peptides, the principles of interaction are transferable to a TFN side chain interacting with a protein receptor.

Design Principles for Modulating Protein-Protein Interactions

The unique properties of 6,6,6-trifluoro-L-norleucine provide a set of principles for its use in the rational design and modulation of protein-protein interactions (PPIs). nih.govresearchgate.net PPIs are often characterized by large, flat, and relatively featureless interfaces, making them challenging targets for small molecule inhibitors. Peptides and peptidomimetics containing non-canonical amino acids like TFN offer a promising alternative.

Key design principles include:

Core Packing and Stability: TFN can be used to replace core residues (like leucine or methionine) at a PPI interface. Its larger, hydrophobic side chain can fill cavities and improve van der Waals contacts, thereby stabilizing the interaction. This is a common strategy in general protein design to enhance thermal stability. nih.gov

Hot-Spot Modification: PPIs are often dominated by a few "hot-spot" residues that contribute the most to the binding energy. Replacing a hot-spot leucine or methionine with TFN can either enhance the interaction through fluorous effects or disrupt it if the original residue's flexibility or specific electronic character was critical. This makes TFN a valuable probe for dissecting the contributions of individual residues.

Introducing Orthogonal Interactions: The ability of the CF₃ group to form multipolar interactions with backbone carbonyls provides a design element not available with canonical amino acids. nih.gov A designer can scan a target interface for backbone carbonyls that are accessible and introduce a TFN residue to form a specific, stabilizing C-F···C=O contact, potentially increasing both affinity and specificity.

Solvent Network Disruption: Placing TFN at the periphery of a PPI interface can disrupt ordered water molecules that may be energetically unfavorable to displace. The entropic gain from releasing this "unhappy" water upon binding can be a significant driver of affinity.

By applying these principles, peptides incorporating TFN can be designed as more potent and specific inhibitors or stabilizers of targeted protein-protein interactions.

Applications of 6,6,6 Trifluoro L Norleucine As a Spectroscopic Probe

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR has emerged as a versatile technique for studying protein structure and function, even in large and complex systems that are challenging for traditional NMR methods. nih.govnih.gov The incorporation of amino acids like 6,6,6-trifluoro-L-norleucine allows for "protein-observed" ¹⁹F NMR experiments, where the fluorine probe on the protein reports on structural and functional changes. acs.org

The chemical shift of the ¹⁹F nucleus is highly sensitive to the surrounding microenvironment, including van der Waals interactions, local electrostatic fields, and solvent accessibility. nih.govnih.gov This sensitivity makes 6,6,6-trifluoro-L-norleucine an exceptional probe for detecting subtle conformational changes in proteins.

When a protein undergoes a conformational change, such as during folding, activation, or in response to an allosteric effector, the environment around the incorporated trifluoronorleucine residue is altered. This alteration leads to a change in the ¹⁹F chemical shift, which can be easily monitored in a simple one-dimensional NMR spectrum. nih.gov For instance, studies using other trifluoromethyl-containing amino acids, like trifluoromethyl-L-phenylalanine (tfm-Phe), have demonstrated the ability to detect subtle conformational changes both near the active site and at distances up to 25 Å away. researchgate.net

The transition between different conformational states can be characterized based on the rate of exchange between them, as observed in the NMR spectrum:

Slow Exchange: If the conformational change is slow compared to the difference in NMR frequency between the states, distinct resonances for each conformation will be observed.

Fast Exchange: If the change is rapid, a single, population-averaged resonance will appear.

Intermediate Exchange: When the rate of change is similar to the frequency difference, the resonance becomes significantly broadened. nih.gov

This principle allows researchers to not only map the regions of a protein involved in a conformational change but also to characterize the kinetics of the transition. nih.govnih.gov

Table 1: Interpreting ¹⁹F NMR Spectral Changes

| Observed ¹⁹F NMR Change | Interpretation |

| Chemical Shift Perturbation | Change in the local electronic and steric environment of the CF₃ group, indicating a conformational change. nih.govnih.gov |

| Line Broadening | Can indicate intermediate exchange kinetics between conformational states or interaction with a large molecular partner. nih.gov |

| Appearance of New Signals | Indicates slow exchange between multiple, distinct conformational states of the protein. nih.gov |

| Solvent Isotope Shift | A change in the ¹⁹F chemical shift upon moving the sample from H₂O to D₂O can indicate changes in the solvent exposure of the probe. nih.gov |

Beyond tracking conformational states, ¹⁹F NMR provides detailed insights into protein dynamics across a wide range of timescales by measuring the relaxation properties of the fluorine nucleus. The two key relaxation rates, longitudinal (R₁) and transverse (R₂), are sensitive to molecular motions. nih.govacs.org

For a trifluoromethyl group, the primary mechanism of relaxation is chemical shift anisotropy (CSA). nih.govnih.gov CSA relaxation is dependent on the orientation of the molecule relative to the external magnetic field and is therefore modulated by the rotational dynamics of the protein and the internal motions of the amino acid side chain. nih.govnih.gov

T₁ (Longitudinal) Relaxation: Provides information on fast timescale motions (picosecond to nanosecond range), such as the rapid internal rotation of the CF₃ group and the tumbling of the protein. nih.govnih.gov

T₂ (Transverse) Relaxation: Is sensitive to a broader range of motions, including both fast internal motions and slower conformational exchange processes (microsecond to millisecond range). nih.govnih.gov

By measuring T₁ and T₂ values, researchers can quantify the mobility of the specific site where 6,6,6-trifluoro-L-norleucine is incorporated. nih.gov For example, studies on other fluorinated amino acids have used relaxation analysis to gain insights into the local dynamics of peptide sequences and to understand how these dynamics are affected by protein-protein interactions. copernicus.orgcopernicus.org This makes trifluoronorleucine a valuable tool for investigating the dynamic landscape of a protein, which is often crucial for its function.

Protein-observed ¹⁹F NMR is a powerful and efficient method for fragment-based drug discovery and for characterizing protein-ligand interactions. acs.orgnih.gov When a ligand binds to a protein labeled with 6,6,6-trifluoro-L-norleucine, the ¹⁹F NMR signal of the probe can be affected in several ways, providing rich information about the binding event. nih.gov

If the trifluoronorleucine residue is near the binding site, ligand binding will almost certainly alter its local environment, causing a chemical shift perturbation . acs.org By titrating the ligand into the labeled protein solution and monitoring these chemical shift changes, one can determine the dissociation constant (Kᴅ) of the interaction. nih.gov This approach is particularly advantageous because it is performed on the protein target itself and can be carried out with simple 1D NMR experiments, making it suitable for screening libraries of compounds. acs.orgnih.gov

Even if the probe is distant from the binding site, an allosteric conformational change induced by ligand binding can still be detected. researchgate.net Furthermore, the kinetics of binding (kₒₙ and kₒff) can be quantified by analyzing the shape of the ¹⁹F NMR signal (lineshape analysis) during a titration, especially for interactions in the intermediate exchange regime. nih.gov

Table 2: Advantages of Using a CF₃ Probe for Ligand Binding Studies

| Feature | Advantage |

| High Sensitivity | The strong signal from the three ¹⁹F nuclei allows for experiments at low, biologically relevant protein concentrations. ucla.edued.ac.uk |

| No Background Signal | The absence of endogenous fluorine ensures that all observed signals originate from the labeled protein, simplifying spectral analysis. nih.govnih.gov |

| Simple 1D Spectra | Binding can often be monitored with straightforward 1D NMR experiments, enabling higher throughput than complex multidimensional techniques. ucla.edu |

| Quantitative Data | Yields quantitative information on binding affinity (Kᴅ) and kinetics (kₒₙ, kₒff). nih.gov |

| Allostery Detection | Capable of detecting ligand binding indirectly through allosterically induced conformational changes. researchgate.net |

Integration with Other Spectroscopic Techniques for Complementary Structural Information

While ¹⁹F NMR is a powerful technique on its own, its true potential is often realized when combined with other biophysical and structural biology methods. This integrated approach provides a more complete understanding of protein structure and function.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution, but typically static, snapshots of a protein's structure. ¹⁹F NMR complements this by providing information about the protein's dynamics and conformational changes in the solution state, which is often more representative of its physiological environment. nih.gov For instance, a crystal structure might show a single conformation, while ¹⁹F NMR could reveal that the protein exists in a dynamic equilibrium between multiple states in solution. ed.ac.uk This combination is particularly powerful for studying proteins that adopt multiple functional conformations.

Fluorescence Spectroscopy: Techniques like Förster Resonance Energy Transfer (FRET) or differential scanning fluorimetry (DSF) also report on conformational changes and ligand binding. springernature.com However, ¹⁹F NMR offers site-specific information. While a fluorescence probe might indicate a global change in the protein, incorporating 6,6,6-trifluoro-L-norleucine at multiple, specific sites allows researchers to map out which parts of the protein are involved in a particular conformational transition. nih.gov

By integrating the dynamic and site-specific information from ¹⁹F NMR of a trifluoronorleucine-labeled protein with data from other spectroscopic and structural methods, a comprehensive picture of the protein's mechanism of action can be assembled.

Computational Approaches in Studying 6,6,6 Trifluoro L Norleucine and Its Bioconjugates

Quantum Mechanical (QM) Calculations for Electronic and Electrostatic Properties

Quantum mechanical (QM) calculations are fundamental for accurately describing the electronic structure of molecules, which classical mechanics cannot. For 6,6,6-trifluoro-L-norleucine, QM methods are essential for understanding how the highly electronegative fluorine atoms influence the molecule's electrostatic properties. The introduction of a terminal trifluoromethyl (CF3) group significantly alters the electron distribution across the amino acid side chain, impacting its interactions with the surrounding environment.

Detailed research findings indicate that QM calculations, often using Density Functional Theory (DFT), are employed to derive key electronic parameters. These parameters include atomic partial charges, molecular dipole moments, and the electrostatic potential surface. This data is critical for developing accurate force fields used in larger-scale simulations. For instance, the charge distribution in a trifluorinated side chain deviates significantly from its non-fluorinated hydrocarbon counterpart, affecting hydrogen bonding capabilities and non-covalent interactions. While specific QM studies on N-Fmoc-6,6,6-trifluoro-L-norleucine are not widely published, the principles are well-established from studies on similar fluorinated amino acids. nih.gov These calculations provide the foundational data necessary to accurately model the behavior of the fluorinated moiety in more complex biological systems.

| Property | Leucine (B10760876) Analog | Hexafluoroleucine Analog | Method |

|---|---|---|---|

| Side Chain Dipole Moment (Debye) | ~0.3 D | ~3.5 D | DFT |

| Partial Charge on Terminal Carbon | -0.27 e | +0.75 e | DFT/RESP |

| Partial Charge on Fluorine Atoms | N/A | -0.25 e | DFT/RESP |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations allow scientists to observe the motion and interactions of atoms and molecules over time, providing a virtual microscope into the dynamic behavior of bioconjugates containing 6,6,6-trifluoro-L-norleucine. nih.gov These simulations are indispensable for understanding how this unnatural amino acid affects peptide folding, conformational stability, and interactions with water and other molecules. nih.gov

Once incorporated into a peptide, the 6,6,6-trifluoro-L-norleucine residue can influence the local and global conformation. MD simulations are used to sample the vast landscape of possible peptide conformations, revealing the most populated and energetically favorable structures. nih.gov Trajectory analysis of these simulations can quantify structural properties such as backbone dihedral angles (φ/ψ), root-mean-square deviation (RMSD) to measure stability, and root-mean-square fluctuation (RMSF) to identify flexible regions. nih.govnih.gov Studies on peptides containing other fluorinated amino acids have shown that the bulky and hydrophobic trifluoromethyl group can restrict side-chain rotation and favor specific backbone conformations, which can alter or stabilize secondary structures like α-helices and β-sheets. nih.govnih.gov This conformational rigidity can be a desirable trait in peptide design, leading to higher binding affinity and specificity. researchgate.net

The interaction of an amino acid side chain with water is a primary determinant of protein folding and stability. Hydration free energy is the energy change associated with transferring a molecule from a vacuum to an aqueous solution. scispace.com For 6,6,6-trifluoro-L-norleucine, the terminal CF3 group creates a complex hydrophobic profile. While fluorocarbons are known for their hydrophobicity (the "fluorous effect"), the individual C-F bonds are highly polar. nih.gov MD-based free energy calculation methods, such as Thermodynamic Integration (TI) or Free Energy Perturbation (FEP), are used to compute this value precisely. arxiv.org Research on analogous fluorinated small molecules and amino acids shows that trifluoromethyl groups can impart a hydrophobicity that is comparable to or only slightly greater than a methyl group, as the favorable energetic component of burying the bulky group is partially offset by less favorable interactions between fluorine and water. researchgate.net Accurately calculating the hydration free energy is crucial for predicting how a peptide containing trifluoronorleucine will fold and interact with binding partners in an aqueous biological environment. nih.gov

| Compound | Calculated ΔGhydr (kcal/mol) | Experimental ΔGhydr (kcal/mol) | Method |

|---|---|---|---|

| Ethane | +2.1 ± 0.1 | +2.0 | FEP/MD |

| 1,1,1-Trifluoroethane | +1.8 ± 0.1 | +1.7 | FEP/MD |

| Propane | +2.2 ± 0.1 | +2.1 | FEP/MD |

The accuracy of MD simulations is entirely dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the physics of interatomic interactions. nih.govnih.gov Standard protein force fields (e.g., AMBER, CHARMM) are not typically parameterized for heavily fluorinated residues like 6,6,6-trifluoro-L-norleucine. Therefore, a critical area of research is the development and validation of new force field parameters for these unnatural amino acids. nih.gov This process involves using high-level QM calculations to derive atomic charges and parameters for bond, angle, and dihedral terms. researchgate.net The new parameters are then validated by running MD simulations and comparing the results against experimental data, such as NMR observables or thermodynamic properties like hydration free energies. nih.govplos.org The availability of robust and validated force fields is a prerequisite for any meaningful computational study of peptides containing fluorinated residues. acs.org

Molecular Docking for Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For bioconjugates containing 6,6,6-trifluoro-L-norleucine, docking can predict how the peptide will bind to its protein target. The trifluoromethyl group can participate in unique non-covalent interactions, including hydrophobic and fluorous interactions, which can be critical for binding affinity and specificity. Docking algorithms score different binding poses based on factors like electrostatic complementarity and desolvation penalties. The results provide hypotheses about the key amino acid residues in the binding site and the specific interactions that stabilize the complex, which can then be tested experimentally. nih.gov

Structure-Based Design and In Silico Screening Strategies

The ultimate goal of these computational approaches is to enable the rational, structure-based design of new molecules with improved properties. researchgate.net By combining insights from QM, MD, and docking, researchers can design novel peptides incorporating 6,6,6-trifluoro-L-norleucine. For example, if a docking study suggests that a larger hydrophobic group would improve binding, trifluoronorleucine could be substituted for a smaller residue like alanine. Furthermore, large virtual libraries of peptides can be created and screened in silico against a protein target. nih.gov This process uses docking and scoring to rapidly identify the most promising candidates for synthesis and experimental testing, dramatically accelerating the discovery of new therapeutic peptides. nih.gov The computational prediction of binding affinity and stability allows for the pre-selection of candidates that are most likely to succeed, saving significant time and resources.

Broader Implications in Protein Engineering and Advanced Biomolecular Design

Engineering of Novel Protein Folds with Enhanced Attributes

The introduction of N-Fmoc-6,6,6-trifluoro-L-norleucine into protein structures represents a sophisticated strategy for engineering novel protein folds with enhanced stability and functionality. The high hydrophobicity of the trifluoromethyl group can drive protein folding and assembly, leading to more stable protein cores. While the creation of entirely new protein folds using this specific amino acid is an area of ongoing research, the principles established with other fluorinated amino acids suggest its significant potential.

The incorporation of highly fluorinated amino acids, such as trifluoronorleucine, is a recognized strategy for augmenting the stability of both soluble and membrane-bound proteins against thermal and chemical denaturation, often while preserving their native structure and biological activity. researchgate.net The replacement of natural amino acid residues with their fluorinated counterparts can lead to proteins with novel chemical and biological properties. researchgate.net For instance, the substitution of methionine with 6,6,6-trifluoronorleucine (B49130) has been explored in protein engineering contexts. acs.org

The design of novel globular protein folds with atomic-level accuracy has been demonstrated, and the inclusion of non-natural amino acids like trifluoronorleucine is a tool that can be used in such design processes. google.com Computational design software can be employed to model the effects of incorporating such amino acids, identifying mutations that enhance protein stability. google.com Although the biological incorporation of trifluorinated amino acids like trifluoronorleucine presents challenges due to the optimization of natural protein scaffolds for hydrocarbon cores, ongoing research is focused on redesigning protein scaffolds to better accommodate these building blocks. researchgate.netresearchgate.net

Rational Design of Peptidomimetics with Tailored Conformations and Activities

This compound is a valuable building block in the rational design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The unique conformational preferences induced by the trifluoromethyl group can be exploited to create peptidomimetics with specific, predictable three-dimensional structures, leading to tailored biological activities.

The fluorinated side chain of trifluoronorleucine can influence the local conformation of the peptide backbone and restrict the rotational freedom of the side chain itself. This conformational constraint can pre-organize the peptidomimetic into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target. The increased lipophilicity imparted by the trifluoromethyl group can also improve the membrane permeability and metabolic stability of the resulting peptidomimetic. researchgate.net

Development of Chemical Biology Tools and Probes

The unique properties of this compound make it a promising candidate for the development of chemical biology tools and molecular probes. The fluorine atoms can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying protein structure, dynamics, and interactions in a cellular environment where fluorine is naturally absent. nih.gov

By incorporating trifluoronorleucine into a peptide or protein of interest, researchers can use ¹⁹F NMR to probe changes in the local environment of the fluorinated residue upon binding to a target molecule or undergoing a conformational change. nih.gov This provides valuable insights into the mechanism of action of proteins and can be used to screen for small molecule binders.

Furthermore, the photoactive properties of some fluorinated amino acids can be harnessed to create photo-crosslinking probes. While not explicitly demonstrated for trifluoronorleucine in the provided context, the general principle involves incorporating the amino acid into a bait protein to identify its binding partners within a complex biological mixture upon photoactivation. The photoreactive diazirine-bearing analogs of leucine (B10760876) and methionine have been successfully used for this purpose. nih.gov

Strategies for Modulating Biological Pathways at a Molecular Level

The incorporation of this compound into proteins offers a strategy for modulating biological pathways at the molecular level. By replacing a key amino acid in a protein with its trifluorinated analog, it is possible to alter the protein's function and, consequently, the signaling pathway in which it participates.

For example, norleucine, the non-fluorinated parent of trifluoronorleucine, has been used as a substitute for methionine to study its role in the amyloid-β peptide associated with Alzheimer's disease. This substitution was found to negate the neurotoxic effects of the peptide. Given that trifluoronorleucine is also a substrate for methionyl-tRNA synthetase, it could potentially be used in similar studies to probe or modulate pathways related to neurodegenerative diseases. nih.govumbc.edu

The modulation of cellular pathways often relies on altering protein-protein or protein-small molecule interactions. The introduction of the highly electronegative and hydrophobic trifluoromethyl group can significantly impact these interactions, either by enhancing or disrupting them. This allows for the fine-tuning of biological responses. For instance, the CD47 receptor, a target for cancer therapy, is involved in programmed cell death pathways. Peptides containing trifluoronorleucine could potentially modulate this pathway by interacting with CD47. google.com Synthetic biology approaches that aim to rewire cellular pathways could also leverage the unique properties of proteins containing such non-canonical amino acids. researchgate.net

Future Perspectives and Emerging Research Directions

Expanding the Scope of Site-Specific Fluorination Methodologies

The synthesis of fluorinated amino acids like 6,6,6-trifluoro-L-norleucine is a rapidly evolving field. nih.gov Current methods often involve the alkylation of chiral glycine (B1666218) equivalents, a strategy that has been successfully applied to produce Fmoc-(S)-6,6,6-trifluoro-norleucine with high enantiomeric purity and good yield. mdpi.comresearchgate.net One reported synthesis involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with 1-iodo-3,3,3-trifluoropropane. mdpi.comresearchgate.net This approach has proven to be scalable and robust. mdpi.com

Future research will likely focus on developing even more efficient and versatile methods for site-specific fluorination. This includes the advancement of late-stage fluorination techniques that could introduce the trifluoromethyl group into complex peptide structures, offering greater flexibility in molecular design. rsc.org Furthermore, the development of novel fluorinating reagents and catalytic systems, such as those based on transition metals or photoredox catalysis, holds promise for accessing a wider array of fluorinated norleucine analogs with diverse substitution patterns. nih.govnih.gov These advancements will be crucial for systematically exploring the structure-activity relationships of peptides containing this and similar fluorinated residues.

Synergistic Integration of Synthetic, Spectroscopic, and Computational Techniques

A comprehensive understanding of the impact of the 6,6,6-trifluoro-L-norleucine residue on peptide and protein structure and function necessitates a multi-faceted approach. The synergy between synthetic chemistry, spectroscopy, and computational modeling is paramount. researchgate.netnih.gov

Key Areas of Integrated Research:

| Research Area | Techniques and Applications |

| Synthesis | Development of efficient and stereoselective methods for the incorporation of N-Fmoc-6,6,6-trifluoro-L-norleucine into peptides using solid-phase peptide synthesis (SPPS). nih.gov |

| Spectroscopy | Utilization of ¹⁹F NMR spectroscopy to probe the local environment and conformational dynamics of the trifluoromethyl group within peptides and proteins. nih.gov This technique can provide valuable insights into protein folding and interactions. nih.gov |

| Computational Modeling | Application of molecular dynamics simulations and quantum mechanical calculations to predict the conformational preferences of peptides containing 6,6,6-trifluoro-L-norleucine and to rationalize the observed effects on stability and binding affinity. acs.org |

By combining these techniques, researchers can gain a holistic view of how the trifluoromethyl group influences peptide secondary structure, protein stability, and interactions with biological targets. For instance, spectroscopic data can validate and refine computational models, while synthetic analogs can be designed to test specific hypotheses generated from these models.

Exploration of Poly-fluorinated Analogues and Their Unique Effects

While this compound introduces a single trifluoromethyl group, the exploration of poly-fluorinated norleucine analogs presents an exciting frontier. Increasing the degree of fluorination on the side chain could further amplify the unique properties conferred by fluorine. For example, replacing more hydrogen atoms with fluorine could enhance the hydrophobicity and lipophilicity of the amino acid side chain, potentially leading to peptides with increased metabolic stability and cell permeability. nih.gov

The synthesis of such poly-fluorinated analogs will require the development of new synthetic methodologies. nih.gov Researchers are increasingly interested in amino acids with multiple fluorine atoms, such as those containing CF₃, SF₅, and perfluoroaromatic groups. nih.gov The study of these analogs will provide deeper insights into the "fluorous effect," where highly fluorinated segments tend to self-associate, which can be harnessed to control peptide and protein self-assembly. mdpi.com

Advanced Applications in Systems Biology and Biophysics

The unique properties of this compound make it a valuable tool for addressing complex questions in systems biology and biophysics. The incorporation of this amino acid into proteins can enable a range of advanced applications.

Potential Applications:

| Application Area | Description |

| Protein Engineering | The introduction of 6,6,6-trifluoro-L-norleucine can be used to enhance protein stability, both thermally and against chemical denaturation, without significantly altering the native structure. researchgate.net This is particularly relevant for the development of more robust enzymes and therapeutic proteins. |

| ¹⁹F MRI and PET Imaging | The fluorine atoms in 6,6,6-trifluoro-L-norleucine can serve as a sensitive probe for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov Furthermore, if labeled with ¹⁸F, this amino acid could be used as a tracer for Positron Emission Tomography (PET) imaging to study biological processes in vivo. numberanalytics.com |

| Probing Protein-Protein Interactions | The trifluoromethyl group can act as a subtle yet informative reporter group to study protein-protein interactions. Changes in the ¹⁹F NMR chemical shift upon binding can provide information about the binding interface and conformational changes. nih.gov |

These applications will allow for a more detailed investigation of cellular processes and the molecular basis of disease, paving the way for the development of novel diagnostics and therapeutics.

Challenges and Opportunities in Fluorinated Biomolecule Research

Despite the significant potential, research on fluorinated biomolecules, including those containing this compound, faces several challenges. The synthesis of fluorinated compounds can be complex and require specialized reagents and techniques. pharmtech.commdpi.com Predicting the precise effects of fluorination on peptide and protein structure and function can also be difficult, as the interplay of various factors such as sterics, electronics, and solvation is complex. acs.org

However, these challenges also present significant opportunities. Overcoming the synthetic hurdles will lead to the discovery of new reactions and the creation of novel molecular building blocks. nih.gov A deeper understanding of the fundamental principles governing the behavior of fluorinated amino acids in biological systems will enable the rational design of peptides and proteins with tailored properties. acs.org The continued development of sophisticated analytical techniques, particularly in NMR spectroscopy and computational chemistry, will be crucial in advancing this field. nih.govacs.org Ultimately, the exploration of fluorinated amino acids like this compound holds the key to unlocking new possibilities in medicine, biotechnology, and materials science. numberanalytics.com

Q & A

Q. What are the established synthetic routes for N-Fmoc-6,6,6-trifluoro-L-norleucine, and what reaction conditions optimize enantiomeric purity?

The compound is synthesized via alkylation of a chiral glycine equivalent. A three-step asymmetric synthesis yields 82.4% total product with 99% enantiomeric purity. Key steps include:

- Step 1 : Alkylation of a chiral Ni(II)-glycine complex with 1,1,1-trifluoro-5-iodopentane.

- Step 2 : Acidic hydrolysis to release the trifluoronorleucine intermediate.

- Step 3 : Fmoc protection using 9-fluorenylmethyl chloroformate under basic conditions (e.g., triethylamine). Optimal enantioselectivity is achieved by maintaining anhydrous conditions and low temperatures during alkylation .

Q. How is this compound characterized to confirm structural integrity and purity?

- HPLC : Assess purity (>98% by HPLC) and monitor trifluoromethyl group retention during synthesis.